2-Amino-5-fluorobenzamide

Heterocyclic Chemistry Microwave-Assisted Synthesis Quinazolinones

High-purity (≥97%) 2-Amino-5-fluorobenzamide (CAS 63069-49-8) – a critical fluorinated building block for medicinal chemistry. The unique 5-fluoro substitution pattern is non-interchangeable with chloro or unsubstituted analogs, enabling 89% microwave-assisted quinazolinone yields, sub-micromolar HDAC3 inhibition (IC50=106 nM), and MAO-B selective probes. This scaffold is validated in commercial HDAC inhibitor synthesis (Chidamide) and GMP-scale process development. Procure this essential intermediate with a well-defined melting point (143-148°C) for straightforward QC and rapid library expansion. Request bulk pricing now.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 63069-49-8
Cat. No. B107079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluorobenzamide
CAS63069-49-8
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)N)N
InChIInChI=1S/C7H7FN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
InChIKeyRHJMYIPLYKQZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-fluorobenzamide (CAS 63069-49-8) | Key Building Block for Fluorinated Heterocycles and Benzamide Derivatives


2-Amino-5-fluorobenzamide (CAS 63069-49-8) is a fluorinated benzamide building block widely utilized in medicinal chemistry and organic synthesis [1]. Its structure features an ortho-amino group and a meta-fluoro substituent on the benzamide core, enabling versatile reactivity for the construction of quinazolinone scaffolds [2] and the development of benzamide-based bioactive molecules .

Why Unsubstituted or Differently Halogenated 2-Aminobenzamides Cannot Substitute for 2-Amino-5-fluorobenzamide in Key Transformations


The specific 5-fluoro substitution pattern on 2-aminobenzamide is not functionally interchangeable with unsubstituted, chloro-, or other fluoro-regioisomers. The electron-withdrawing fluorine at the meta position modulates the reactivity of the ortho-amino group and the benzamide carbonyl, influencing cyclization yields in quinazolinone synthesis [1]. Furthermore, the fluorine atom is a critical pharmacophore in benzamide-based drug candidates like Chidamide, where its presence directly impacts histone deacetylase (HDAC) binding affinity and isoform selectivity . Replacing the fluorine with hydrogen or chlorine would alter electronic properties, potentially reducing synthetic efficiency and compromising biological activity in downstream applications.

Quantitative Differentiation of 2-Amino-5-fluorobenzamide (CAS 63069-49-8) from Analogs


Superior Yield in Microwave-Assisted Quinazolinone Synthesis vs. 2-Aminobenzamide

2-Amino-5-fluorobenzamide demonstrates a significantly higher yield (89%) in the microwave-assisted synthesis of quinazolinones when reacted with sodium hydroxy(phenyl)methanesulfonate, compared to the yield observed with unsubstituted 2-aminobenzamide under analogous conditions. The presence of the 5-fluoro substituent enhances the cyclization efficiency [1].

Heterocyclic Chemistry Microwave-Assisted Synthesis Quinazolinones

Enhanced Purity Specification (>98% HPLC) Compared to Standard 97% Grade for 2-Amino-5-chlorobenzamide

2-Amino-5-fluorobenzamide is commercially available with a guaranteed purity of >98.0% by HPLC from certain vendors, a specification that is higher than the standard 98+% or 97% purity commonly offered for the chloro analog, 2-amino-5-chlorobenzamide [1][2]. This higher purity grade reduces the need for additional purification steps in sensitive reactions.

Analytical Chemistry Quality Control Procurement

Potent Monoamine Oxidase B (MAO-B) Inhibition (IC50 = 480 nM) and MAO-A Selectivity Profile

A derivative of 2-amino-5-fluorobenzamide (BDBM50425486/CHEMBL2313295) demonstrates potent inhibition of human Monoamine Oxidase B (MAO-B) with an IC50 of 480 nM, while exhibiting significantly weaker inhibition of MAO-A (IC50 = 5.69 µM), indicating a >10-fold selectivity for the MAO-B isoform [1]. This contrasts with many non-fluorinated or differently substituted benzamides, which often lack this selective profile or are less potent.

Neuropharmacology Enzyme Inhibition MAO-B

Sub-Micromolar HDAC3 Inhibition (IC50 = 106 nM) and Class I HDAC Selectivity as a Core Scaffold

A 2-amino-5-fluorophenyl-containing benzamide derivative (BDBM178097) demonstrates potent inhibition of histone deacetylase 3 (HDAC3) with an IC50 of 106 nM, and exhibits a distinct selectivity profile across Class I HDACs (HDAC1 IC50 = 153 nM, HDAC2 IC50 = 479 nM) [1]. This compares favorably to unsubstituted or differently substituted 2-aminobenzamides, which may have reduced potency or altered isoform selectivity [2]. The 5-fluoro group is a key component of the pharmacophore in advanced leads like Chidamide.

Epigenetics Cancer Research HDAC Inhibition

Defined Melting Point Range (143-148°C) for Identity Confirmation vs. Regioisomers

2-Amino-5-fluorobenzamide has a well-documented melting point range of 143-148°C , which differs from its regioisomer 2-amino-4-fluorobenzamide (melting point not widely reported, but chemical properties differ due to para-fluoro substitution). This distinct physical property provides a straightforward, instrument-free method for initial identity verification upon receipt and during storage, reducing the risk of misidentification with other 2-amino-fluoro-benzamide isomers.

Quality Control Analytical Chemistry Compound Characterization

Validated Synthetic Intermediate in Commercial HDAC Inhibitor (Chidamide) Manufacturing

2-Amino-5-fluorobenzamide is a key intermediate or building block in the synthesis of Chidamide (Tucidinostat), an approved HDAC inhibitor in China for cancer therapy . The fluorinated aniline moiety is essential for the drug's activity. While other 2-aminobenzamides can be used to synthesize HDAC inhibitors, the 5-fluoro derivative is specifically employed in this clinically validated drug, underscoring its relevance and scalability in pharmaceutical manufacturing.

Pharmaceutical Development Process Chemistry HDAC Inhibitors

Targeted Application Scenarios for 2-Amino-5-fluorobenzamide (CAS 63069-49-8) Procurement


Medicinal Chemistry: Synthesis of Fluorinated Quinazolinone Libraries for Kinase and CNS Target Screening

Leverage the 89% yield reported in microwave-assisted quinazolinone synthesis to rapidly generate diverse fluorinated heterocyclic libraries [1]. The 5-fluoro substitution enhances the drug-likeness and metabolic stability of resulting compounds, making them valuable for screening against p38α MAPK and other kinase targets implicated in inflammatory diseases and cancer.

Epigenetics Drug Discovery: Design and Optimization of Selective HDAC3 Inhibitors

Use 2-amino-5-fluorobenzamide as a core scaffold to build focused libraries of HDAC inhibitors. As demonstrated by derivative BDBM178097, the 5-fluoro-2-aminobenzamide motif can achieve sub-micromolar HDAC3 inhibition (IC50 = 106 nM) with notable selectivity over HDAC2 (4.5-fold) [2]. This scaffold is ideal for structure-activity relationship (SAR) studies aimed at improving isoform selectivity and cellular potency for anticancer applications.

Neuroscience: Development of MAO-B Selective Probes and Therapeutics

Exploit the MAO-B inhibitory activity (IC50 = 480 nM) and >10-fold selectivity over MAO-A observed in a derivative of this building block [3]. Procure 2-amino-5-fluorobenzamide to synthesize novel chemical probes for studying MAO-B function in neurological disorders or to initiate lead optimization programs for Parkinson's disease and depression.

Process Chemistry and Quality Control: Reliable Building Block with Defined Specifications

Select 2-amino-5-fluorobenzamide for process development based on its availability in high purity (>98% HPLC) and its well-defined melting point (143-148°C), which facilitates easy identity verification and quality control [4]. Its established use in the commercial synthesis of the HDAC inhibitor Chidamide further validates its suitability for scale-up and GMP manufacturing environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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